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molecular formula C17H19NOS B8470702 N-(5-Phenylthiophen-2-yl)cyclohexanecarboxamide CAS No. 62187-99-9

N-(5-Phenylthiophen-2-yl)cyclohexanecarboxamide

Cat. No. B8470702
M. Wt: 285.4 g/mol
InChI Key: QCFAYMQDKHATMF-UHFFFAOYSA-N
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Patent
US04222946

Procedure details

This compound (m.p. 174° C.) was prepared from N-(3-carboxy-methyl-5-phenyl-2-thienyl)-cyclohexane carboxamide (31.1 g, 0.1 mole) and LiI.2H2O (48.1 g, 0.32 mole) by refluxing in collidine (125 ml.) according to the procedure of Example 53 (a). This compound was also prepared according to the procedure of Example 53(b), using cyclohexane carboxylic acid as the acylating agent. The products of the two processes were spectrally identical and had a melting point of 175° C.
Name
N-(3-carboxy-methyl-5-phenyl-2-thienyl)-cyclohexane carboxamide
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
48.1 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[C:8](C)=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:6][C:5]=1[NH:16][C:17]([CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18])(O)=O.[Li]I.O.O.C1(C(O)=O)CCCCC1>N1C(C)=CC(C)=CC=1C>[C:10]1([C:7]2[S:6][C:5]([NH:16][C:17]([CH:19]3[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]3)=[O:18])=[CH:4][CH:8]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
N-(3-carboxy-methyl-5-phenyl-2-thienyl)-cyclohexane carboxamide
Quantity
31.1 g
Type
reactant
Smiles
C(=O)(O)C1=C(SC(=C1C)C1=CC=CC=C1)NC(=O)C1CCCCC1
Name
Quantity
48.1 g
Type
reactant
Smiles
[Li]I.O.O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
N1=C(C=C(C=C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was also prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)NC(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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